5,5',5''-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile): is a complex organic compound characterized by the presence of benzene and thiophene rings linked through a nitrilotris structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to nitrilotris linkage formation. Common reagents used in these reactions include thiophene-2-carbonitrile and benzene derivatives. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions [2][2].
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for scalability and cost-effectiveness, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Chemistry: In chemistry, 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: In biology and medicine, this compound may be explored for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Industry: In industry, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in optoelectronics and energy storage .
Mechanism of Action
The mechanism of action of 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
- 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbaldehyde)
- 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-methanol)
Uniqueness: Compared to similar compounds, 5,5’,5’'-(Nitrilotris(benzene-4,1-diyl))tris(thiophene-2-carbonitrile) stands out due to its specific nitrilotris linkage and the presence of thiophene-2-carbonitrile groups. These features confer unique electronic and chemical properties, making it particularly valuable for applications in materials science and organic electronics .
Properties
IUPAC Name |
5-[4-[4-(5-cyanothiophen-2-yl)-N-[4-(5-cyanothiophen-2-yl)phenyl]anilino]phenyl]thiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H18N4S3/c34-19-28-13-16-31(38-28)22-1-7-25(8-2-22)37(26-9-3-23(4-10-26)32-17-14-29(20-35)39-32)27-11-5-24(6-12-27)33-18-15-30(21-36)40-33/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKJERGMJWJILB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C#N)N(C3=CC=C(C=C3)C4=CC=C(S4)C#N)C5=CC=C(C=C5)C6=CC=C(S6)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H18N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.